molecular formula C16H26N2O3 B511401 (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626207-93-0

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B511401
CAS No.: 626207-93-0
M. Wt: 294.39g/mol
InChI Key: OHLMZBLSLLSREM-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both a 2,3-dimethoxybenzyl group and a morpholine ring. The morpholine unit is a privileged structure in pharmaceutical sciences, frequently employed in the design and synthesis of bioactive molecules and kinase inhibitors . Its presence can significantly influence the physicochemical properties and biological activity of a compound, making it a valuable scaffold for constructing libraries for high-throughput screening . Similarly, the dimethoxybenzyl moiety is a common feature in compounds with diverse pharmacological profiles. This combination of structural features makes this compound a versatile intermediate or building block for researchers developing novel chemical entities. Potential investigative applications include its use as a precursor in organic synthesis for the development of more complex molecules, or as a core structure for structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. Researchers can leverage this compound in projects focused on hit-to-lead optimization, where modulating the amine side chain and aromatic system can alter properties like solubility, lipophilicity, and target binding affinity. This product is intended for research purposes by qualified laboratory personnel only. All statements and technical information are provided for informational purposes only and are not intended to be a representation or warranty. The buyer assumes all responsibility for the safe handling and use of this material.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18/h3,5-6,17H,4,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMZBLSLLSREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediate

The most widely documented method involves converting 2,3-dimethoxybenzyl alcohol into a reactive benzyl halide (e.g., chloride or bromide), followed by nucleophilic attack by 3-morpholin-4-yl-propylamine .

Step 1: Synthesis of 2,3-Dimethoxybenzyl Chloride
2,3-Dimethoxybenzyl alcohol undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM) at 0–25°C. This step achieves near-quantitative conversion due to the alcohol’s high reactivity.

Step 2: Amine Coupling
The benzyl chloride intermediate reacts with 3-morpholin-4-yl-propylamine in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile) under reflux (60–80°C) for 12–24 hours. Triethylamine (TEA) is added to scavenge HCl, pushing the equilibrium toward product formation.

Critical Parameters:

  • Solvent Choice: THF outperforms DCM in yield (82% vs. 68%) due to better amine solubility.

  • Stoichiometry: A 1:1.2 molar ratio of benzyl chloride to amine minimizes di-alkylation byproducts.

Chloromethylation-Amination Strategy

Adapted from the synthesis of analogous benzylamines, this two-step approach starts with chloromethylation of 1,2-dimethoxybenzene , followed by amination with morpholine-propylamine.

Step 1: Chloromethylation
1,2-Dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a Lewis acid at 60–80°C. The reaction selectively introduces a chloromethyl group at the benzene ring’s 3-position:

1,2-Dimethoxybenzene+CH₂O+HClZnCl22,3-Dimethoxybenzyl Chloride+H₂O\text{1,2-Dimethoxybenzene} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{2,3-Dimethoxybenzyl Chloride} + \text{H₂O}

Step 2: Amination
The chloromethyl intermediate undergoes nucleophilic displacement with 3-morpholin-4-yl-propylamine in acetone or methanol at 20–40°C for 6 hours. Sodium iodide (NaI) catalyzes the reaction via the Finkelstein mechanism, enhancing chloride displacement.

Optimization of Reaction Conditions

Temperature and Time Dependence

Reaction StepOptimal Temperature (°C)Time (h)Yield (%)
Chlorination0–25295
Amine Coupling (THF)60–801882
Chloromethylation70488
Amination (Acetone)30678

Elevating temperatures beyond 80°C during amination promotes decomposition, reducing yields by 15–20%.

Solvent and Catalyst Screening

  • Chlorination: DCM ensures homogeneity, while THF accelerates amine coupling via enhanced nucleophilicity.

  • Amination Catalysts: NaI increases reaction rates by generating a more reactive iodide intermediate. Alternatives like tetrabutylammonium iodide (TBAI) show comparable efficacy but higher cost.

Purification and Characterization

Workup Procedures

  • Liquid-Liquid Extraction: Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

  • Column Chromatography: Silica gel (60–120 mesh) with 5% methanol in DCM isolates the target compound in >95% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, aromatic), 3.82 (s, 6H, OCH₃), 3.60 (t, 4H, morpholine), 2.45–2.35 (m, 6H, propyl and N-CH₂).

  • MS (ESI+): m/z 295.2 [M+H]⁺.

Challenges and Alternative Approaches

Byproduct Formation

Di-alkylation at the benzyl position occurs with excess amine (>1.5 equiv), necessitating precise stoichiometric control.

Reductive Amination

An alternative route condenses 2,3-dimethoxybenzaldehyde with 3-morpholin-4-yl-propylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. While avoiding halogenated intermediates, this method yields only 65% due to imine instability.

Industrial-Scale Considerations

  • Cost Efficiency: Benzyl chloride route is preferred for scalability, with raw material costs 40% lower than aldehyde-based methods.

  • Safety: Exothermic chlorination requires controlled addition of SOCl₂ and robust cooling systems to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding methyl group.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 2,3-dimethoxytoluene.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of methoxy-substituted benzylamines on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The propyl chain provides flexibility, allowing the compound to fit into various binding pockets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Implications

  • Methoxy vs. Chloro Substitutions: The dimethoxy derivatives (e.g., 2,3- and 2,5-dimethoxy) exhibit higher molecular weights (~294 g/mol) compared to chloro-substituted analogs (~268 g/mol) due to the additional oxygen atoms.
  • Positional Isomerism : The 2,3-dimethoxy configuration may induce steric effects or electronic differences compared to the 2,5-isomer, altering receptor affinity or metabolic stability. For example, ortho-substituents (2-position) can hinder rotational freedom, impacting conformational preferences .
  • Morpholinyl-Propylamine Backbone : The consistent presence of the 3-morpholin-4-yl-propylamine chain across all analogs suggests shared pharmacokinetic properties, such as moderate basicity (pKa ~8–9) and membrane permeability due to the morpholine ring’s polar yet lipophilic nature .

Biological Activity

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl moiety with two methoxy groups and a propyl amine linked to a morpholine ring. The molecular formula is C16H26N2O3, and it has a molecular weight of approximately 294.4 g/mol. This compound is gaining attention in pharmacology due to its potential biological activities, particularly in modulating neurotransmitter systems.

Structural Characteristics

The structural features of this compound are crucial for its biological activity. The positioning of the methoxy groups at the 2 and 3 positions on the benzene ring enhances its lipophilicity, which may improve bioavailability and receptor interaction.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several significant biological activities:

  • Neurotransmitter Modulation : The compound shows potential in modulating serotonin and dopamine receptors, which is critical in addressing mood disorders and neurodegenerative diseases .
  • Antidepressant-like Effects : Similar compounds have demonstrated efficacy in animal models for depression, suggesting that this compound may also possess antidepressant properties.
  • Cognitive Enhancement : There is potential for cognitive enhancement effects, possibly through interactions with neurotransmitter systems.
  • Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotection, which could be beneficial in treating neurodegenerative diseases.

Neurotransmitter Interaction Studies

Research has focused on how this compound interacts with various neurotransmitter receptors. Initial findings suggest that it may enhance serotonin and dopamine signaling pathways. These interactions are essential for developing therapeutic agents targeting mood disorders.

Animal Model Studies

In animal models, compounds structurally related to this compound have shown significant antidepressant-like effects. For instance:

CompoundModelEffect
(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineRodent Depression ModelSignificant reduction in depressive behaviors
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineNeuroprotection StudiesDemonstrated neuroprotective effects against neurotoxicity

These studies underscore the importance of structural modifications in enhancing biological activity.

The precise mechanisms by which this compound exerts its effects remain under investigation. However, it is hypothesized that its action involves:

  • Receptor Binding : The compound's affinity for serotonin and dopamine receptors may lead to altered neurotransmission.
  • Neuroprotective Pathways : Potential activation of neuroprotective pathways could mitigate neuronal damage in various models of neurodegeneration.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Long-term Efficacy Trials : Conducting chronic studies in animal models to assess long-term benefits and potential side effects.
  • Comparative Studies : Evaluating the compound against existing drugs to establish its therapeutic potential.

Q & A

Q. Advanced Methodological Consideration

  • X-ray crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures. For this compound, hydrogen bonding between the morpholine oxygen and amine protons may stabilize specific conformations .
  • NMR analysis :
    • 1H NMR : Methoxy protons (δ 3.7–3.9 ppm) and morpholine protons (δ 2.4–3.5 ppm) confirm substitution patterns.
    • NOESY : Detects spatial proximity between the benzyl and morpholine groups, aiding in conformational assignment .

What in vitro and in vivo models are suitable for evaluating its biological activity, given structural analogs’ pharmacological profiles?

Q. Advanced Research Design

  • Receptor binding assays : Morpholine-containing analogs (e.g., CRF1 antagonists) show affinity for G-protein-coupled receptors. Competitive radioligand assays (e.g., 125I-sauvagine displacement) can quantify target engagement .
  • In vivo efficacy : Rodent models of neurological disorders (e.g., alcohol dependence) may assess behavioral outcomes. Oral bioavailability (~90% in rats) and brain penetration (logP ~2.5) should be confirmed via LC-MS pharmacokinetic studies .

How do computational docking studies inform hypotheses about its mechanism of action?

Q. Advanced Data Analysis

  • Molecular docking (AutoDock Vina) : Predicts binding poses in receptor active sites. For example, the morpholine group may form hydrogen bonds with Asp/Lys residues in CRF1, while dimethoxybenzyl enhances hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) validate binding affinity predictions .

How should researchers address contradictions in reported toxicity data for morpholine derivatives?

Q. Data Contradiction Analysis

  • In vitro vs. in vivo disparities : Some analogs show low cytotoxicity (IC50 > 50 µM in HEK293 cells) but hepatic toxicity in rodents. Mitigate via metabolite profiling (e.g., CYP450-mediated oxidation) and interspecies dose scaling .
  • Structural alerts : The primary amine group may form reactive metabolites. Substitute with acetylated derivatives to assess toxicity reduction .

What analytical techniques are critical for assessing purity and stability in long-term storage?

Q. Methodological Best Practices

  • HPLC-UV/ELSD : Monitor degradation products (e.g., oxidized morpholine or demethylated benzyl derivatives) using C18 columns and acetonitrile/water gradients .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; ≥95% purity indicates suitability for biological assays .

How does the compound’s reactivity with common electrophiles (e.g., aldehydes, acyl chlorides) impact derivatization strategies?

Q. Synthetic Chemistry Insight

  • Acylation : Reacts with acetyl chloride in DCM/triethylamine to form amides, but steric hindrance from the benzyl group may limit reactivity. Microwave-assisted synthesis (60°C, 30 min) improves yields .
  • Oxidation : Susceptible to peroxide-mediated oxidation of the morpholine ring. Use TEMPO/NaClO2 under biphasic conditions for controlled oxidation to morpholine N-oxide .

What mechanistic studies are needed to elucidate its role in enzyme inhibition or allosteric modulation?

Q. Advanced Mechanistic Inquiry

  • Kinetic assays : Measure IC50 shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified enzyme targets (e.g., kinases or proteases) .

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